An In-depth Technical Guide to the Gsnkskpk-NH2 Peptide
An In-depth Technical Guide to the Gsnkskpk-NH2 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gsnkskpk-NH2 peptide, with the sequence Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2, is a synthetic octapeptide that serves as a crucial tool in biochemical and cell biology research. It is a model substrate for the enzyme N-myristoyltransferase (NMT), derived from the N-terminal sequence of the proto-oncogene tyrosine-protein kinase c-Src. The "-NH2" designation indicates that the C-terminus of the peptide is amidated. This modification is often introduced to synthetic peptides to increase their stability by preventing degradation by carboxypeptidases and to mimic the native protein structure.
N-myristoylation, the covalent attachment of a myristoyl group (a saturated C14 fatty acid) to the N-terminal glycine residue of a protein, is a critical lipid modification that mediates protein-membrane interactions and is involved in a wide array of cellular signaling pathways. The Gsnkskpk-NH2 peptide is therefore instrumental in studying the kinetics and inhibition of NMT, as well as elucidating the functional consequences of protein myristoylation.
Peptide Sequence and Structure
The primary structure of the Gsnkskpk-NH2 peptide is a linear sequence of eight amino acids: Glycine-Serine-Asparagine-Lysine-Serine-Lysine-Proline-Lysine, with a C-terminal amide.
Structural Interaction with N-myristoyltransferase (NMT):
While a crystal structure of the specific Gsnkskpk-NH2 peptide bound to NMT is not publicly available, extensive structural studies of NMT with other peptide substrates provide a clear model for its binding. The peptide substrate binds in a groove on the surface of NMT. The N-terminal glycine is absolutely required for recognition and catalysis. The subsequent amino acid residues make specific contacts with the enzyme, influencing the binding affinity and kinetics of the myristoylation reaction. For instance, the serine at position 2 and the lysine at position 6 are known to have specific interactions with residues in the NMT active site. The overall conformation of the bound peptide is typically an extended beta-strand.
Quantitative Data
The Gsnkskpk-NH2 peptide is a well-characterized substrate for human N-myristoyltransferases. The following table summarizes the key kinetic parameters for the interaction of this peptide with the two human NMT isoforms, NMT1 and NMT2.
| Parameter | NMT1 | NMT2 | Reference |
| Km (μM) | 2.76 ± 0.21 | 2.77 ± 0.14 | [1] |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
Experimental Protocols
Fluorescence-Based N-myristoyltransferase (NMT) Activity Assay
This protocol describes a continuous, fluorescence-based assay to measure the activity of NMT using the Gsnkskpk-NH2 peptide as a substrate. The assay relies on the detection of the co-product, Coenzyme A (CoA), using a thiol-reactive fluorescent probe.
Materials:
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Recombinant human NMT1 or NMT2
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Gsnkskpk-NH2 peptide stock solution (e.g., 10 mM in water)
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Myristoyl-CoA stock solution (e.g., 10 mM in water)
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Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM EGTA, 1 mM DTT
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Fluorescent probe for CoA (e.g., ThioGlo™ 1 or similar)
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96-well, black, flat-bottom microplate
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Fluorescence microplate reader
Procedure:
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Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing assay buffer, the fluorescent probe (at its recommended final concentration), and the Gsnkskpk-NH2 peptide (at a concentration around its Km value, e.g., 3 µM).
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Enzyme Preparation: Dilute the recombinant NMT enzyme to the desired final concentration in assay buffer.
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Initiate the Reaction: To each well of the microplate, add the reagent mix. To initiate the enzymatic reaction, add the diluted NMT enzyme and Myristoyl-CoA (at a saturating concentration, e.g., 10 µM). The final reaction volume is typically 100-200 µL.
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Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorescent probe. Monitor the increase in fluorescence over time (e.g., every 30 seconds for 30 minutes).
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Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence increase over time. This rate is proportional to the NMT activity. For inhibitor studies, the assay is performed with varying concentrations of the inhibitor, and the IC50 value is determined by plotting the reaction rates against the inhibitor concentrations.
Signaling Pathways and Logical Relationships
N-myristoyltransferase Catalytic Cycle:
The following diagram illustrates the enzymatic reaction catalyzed by NMT, where the Gsnkskpk-NH2 peptide is the protein substrate.
Caption: NMT enzymatic reaction with Gsnkskpk-NH2 peptide.
c-Src Membrane Localization and Downstream Signaling:
The myristoylation of the N-terminal Gsnkskpk-NH2 sequence of c-Src is a critical step for its localization to the plasma membrane, which is essential for its function in signal transduction. The following diagram outlines this process and its downstream consequences.
Caption: c-Src myristoylation, membrane localization, and signaling.
